Cas no 898442-35-8 (2-chloro-5-nitro-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)

2-Chloro-5-nitro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a chloro-nitrobenzene core linked to a piperidinyl-substituted pyridazine moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its structurally diverse functional groups, which may confer selective binding properties. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (piperidinyl) groups enhances its reactivity in nucleophilic substitution or reduction reactions. Its rigid aromatic framework and sulfonamide linkage suggest utility in designing enzyme inhibitors or receptor modulators. The compound’s purity and stability under standard conditions make it suitable for further derivatization in medicinal chemistry applications.
2-chloro-5-nitro-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide structure
898442-35-8 structure
Product Name:2-chloro-5-nitro-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide
CAS No:898442-35-8
MF:C21H20ClN5O4S
MW:473.932601928711
CID:5484407
Update Time:2025-10-29

2-chloro-5-nitro-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-5-nitro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
    • 2-chloro-5-nitro-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide
    • Inchi: 1S/C21H20ClN5O4S/c22-18-9-8-17(27(28)29)14-20(18)32(30,31)25-16-6-4-15(5-7-16)19-10-11-21(24-23-19)26-12-2-1-3-13-26/h4-11,14,25H,1-3,12-13H2
    • InChI Key: FZKLCNDSRVRDMA-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=C(C3=NN=C(N4CCCCC4)C=C3)C=C2)(=O)=O)=CC([N+]([O-])=O)=CC=C1Cl

2-chloro-5-nitro-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide Pricemore >>

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F2588-0666-2μmol
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F2588-0666-2mg
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Life Chemicals
F2588-0666-5mg
2-chloro-5-nitro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
898442-35-8 90%+
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Life Chemicals
F2588-0666-10mg
2-chloro-5-nitro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
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2-chloro-5-nitro-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide Related Literature

Additional information on 2-chloro-5-nitro-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide

Professional Introduction to 2-chloro-5-nitro-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide (CAS No. 898442-35-8)

2-chloro-5-nitro-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 898442-35-8, represents a novel molecular scaffold with potential applications in the development of therapeutic agents. The intricate structure of this molecule, featuring a benzenesulfonamide core appended with functional nitro and chloro groups, alongside a piperidinyl-pyridazine bridge, makes it a subject of considerable interest for further exploration.

The< strong>benzenesulfonamide moiety is a well-documented pharmacophore in medicinal chemistry, known for its role in enhancing binding affinity and selectivity in drug design. The presence of both< strong>nitro and< strong>chloro substituents introduces additional reactivity and electronic properties that can be exploited to modulate biological activity. Specifically, the nitro group can serve as a hydrogen bond acceptor or participate in π-stacking interactions, while the chloro group may influence metabolic stability and pharmacokinetic profiles.

The< strong>piperidinyl-pyridazine bridge is another critical feature of this compound, contributing to its structural complexity and potentially influencing its interaction with biological targets. Piperidine derivatives are frequently incorporated into drug molecules due to their ability to enhance solubility and oral bioavailability. Pyridazine rings, on the other hand, have been shown to exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The combination of these two heterocyclic systems in< strong>2-chloro-5-nitro-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide suggests a multifaceted pharmacological profile that warrants further investigation.

In recent years, there has been growing interest in the development of novel sulfonamide-based therapeutics due to their broad spectrum of biological activities. Sulfonamides have been utilized in the treatment of infections, inflammation, and even cancer, highlighting their versatility as pharmacological tools. The specific scaffold of< strong>2-chloro-5-nitro-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide positions it as a promising candidate for further exploration in these areas.

The< strong>CAS number 898442-35-8 provides a unique identifier for this compound, facilitating its recognition and classification in chemical databases and literature. This standardized nomenclature is essential for ensuring accurate documentation and communication within the scientific community. The CAS registry system is widely used by researchers to access detailed information about chemical substances, including their properties, synthesis methods, and biological activities.

The synthesis of< strong>2-chloro-5-nitro-N-{4-6-(piperidin-1-yloxy)pyridazin}-3 - ylphenyl}benzene - 1 - sulfonamide involves multiple steps, each requiring careful optimization to achieve high yields and purity. The introduction of the nitro group typically involves nitration reactions, which must be controlled to prevent over-nitration or decomposition. Similarly, the substitution at the piperidine ring necessitates selective functionalization to avoid unwanted side reactions.

The< strong>piperidinyl-pyridazine bridge introduces additional synthetic challenges due to the sensitivity of the pyridazine ring to various reaction conditions. Protecting group strategies may be employed to ensure that functionalization occurs at the desired sites without affecting other parts of the molecule. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, can also be utilized to construct the complex framework of this compound efficiently.

Evaluation of the pharmacological potential of< strong>2-chloro - 5 - nitro - N - {4 - 6 - ( piperidin - 1 - yl ) pyridazin - 3 - ylphenyl } benzene - 1 - sulfonamide requires comprehensive in vitro and in vivo studies. Initial assays may focus on assessing its interaction with target enzymes or receptors relevant to specific therapeutic indications. For instance, if this compound is being considered for anti-inflammatory applications, it would be essential to evaluate its ability to inhibit key inflammatory pathways such as COX or NFκB.

In addition to traditional pharmacological assays, computational modeling techniques can provide valuable insights into the binding mode and affinity of this compound for its intended targets. Molecular docking simulations allow researchers to predict how< strong>piperidinyl-pyridazine bridge, along with other structural features, interacts with biological macromolecules. These predictions can guide further modifications aimed at improving potency and selectivity.

The< strong>CAS number 898442 - 35 - 8 also serves as a reference point for regulatory submissions and patent applications related to this compound. Regulatory agencies require detailed information about chemical substances before approving them for therapeutic use or commercial distribution. The CAS registry ensures that all stakeholders have access to consistent and reliable data regarding this compound's identity and properties.

In conclusion,< strong>2-chloro - 5 - nitro - N - {4 - 6 - ( piperidin - 1 - yl ) pyridazin - 3 - ylphenyl } benzene - 1 - sulfonamide, identified by its CAS number 898442 - 35 - 8, represents an intriguing molecular entity with potential therapeutic applications. Its complex structure featuring multiple functional groups makes it a subject of considerable interest for further research in pharmaceutical chemistry. As our understanding of drug design principles continues to evolve,< strong>piperidinyl-pyridazine bridge, along with other structural elements present in this compound,< strong>CAS number 898442 35 8 , will likely play a significant role in shaping future therapeutic strategies.

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